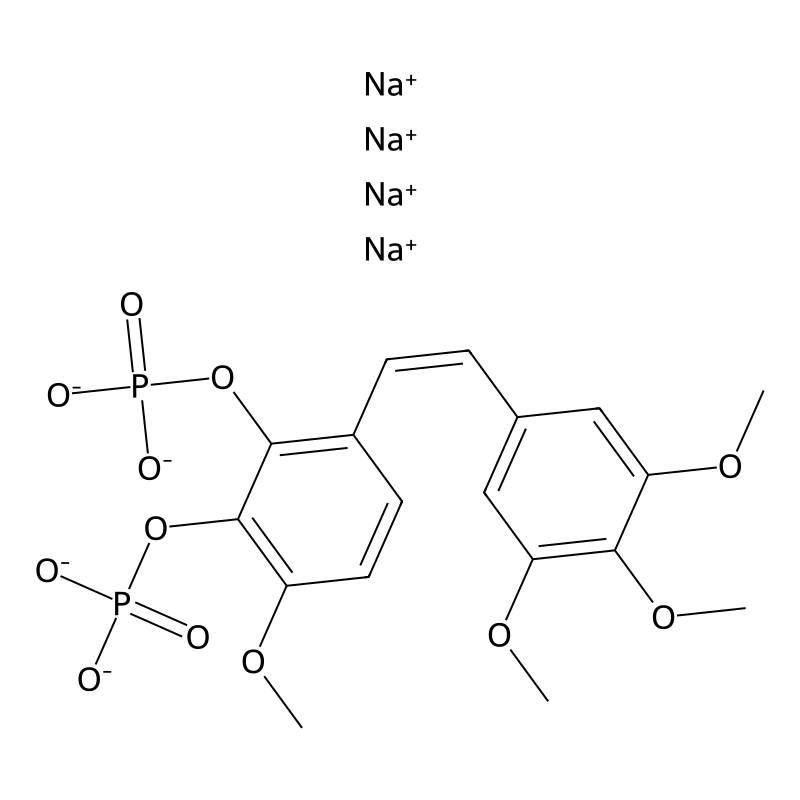

Combretastatin A-1 phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action: Targeting Microtubules

CA1P functions as a microtubule inhibitor. Microtubules are essential cellular structures that play a crucial role in cell division, shape, and transport. CA1P binds to the β-tubulin subunit, a building block of microtubules, hindering their assembly and disrupting their function [4]. This disrupts cell division, leading to cancer cell death [4].

Here's a reference for the mechanism of action: Combretastatin A1 (CA1, CAS Number: 109971-63-3):

Anti-Cancer Activity

Studies suggest that CA1P exhibits anti-cancer properties against various cancers, including:

- Hepatocellular Carcinoma (HCC): Research has shown that CA1P demonstrates promising anti-tumor activity against HCC cells and tumors in animal models [3].

- Ovarian Carcinoma: Studies using SCID mice models indicate that CA1P can effectively reduce tumor growth in ovarian carcinoma, both as a single treatment and when combined with established therapies like carboplatin and paclitaxel [2].

These references provide more details on the anti-cancer activity against HCC and ovarian carcinoma:

- Combretastatin A-1 phosphate, a microtubule inhibitor, acts on both hepatocellular carcinoma cells and tumor-associated macrophages by inhibiting the Wnt/β-catenin pathway.: )

- Combretastatin A-1 phosphate potentiates the antitumor activity of carboplatin and paclitaxel in a severe combined immunodeficiency disease (SCID) mouse model of human ovarian carcinoma.: )

Combretastatin A-1 phosphate is a phosphoric acid derivative of Combretastatin A-1, a natural product derived from the plant Combretum caffrum. This compound is primarily recognized for its role as a vascular-disrupting agent, targeting the microtubule network within endothelial cells. By destabilizing tubulin, it induces apoptosis in proliferating endothelial cells, which is crucial in inhibiting tumor growth and metastasis. The compound has garnered attention for its potential applications in cancer therapy due to its unique mechanism of action that disrupts blood vessel formation in tumors .

Additionally, the compound can participate in phosphorylation reactions, which may alter its solubility and biological activity. Its interactions with microtubules involve binding at the colchicine site, leading to inhibition of microtubule polymerization, a critical step in cell division and angiogenesis .

The biological activity of Combretastatin A-1 phosphate is primarily attributed to its ability to inhibit microtubule polymerization. This inhibition leads to:

- Induction of Apoptosis: The destabilization of microtubules triggers programmed cell death in endothelial cells.

- Antiangiogenic Effects: By disrupting the formation of new blood vessels, it limits nutrient supply to tumors, thereby inhibiting their growth.

- Enhanced Sensitivity to Other Treatments: Studies indicate that it can enhance the efficacy of hyperthermia and radiation therapy in tumor models .

The synthesis of Combretastatin A-1 phosphate typically involves several steps:

- Isolation from Natural Sources: The initial step often includes extracting Combretastatin A-1 from Combretum caffrum.

- Phosphorylation: The compound is then phosphorylated using phosphoric acid or other phosphorus-containing reagents to introduce the phosphate group.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological testing.

Alternative synthetic routes may involve total synthesis starting from simpler organic compounds, utilizing various organic reactions including esterification and phosphorylation .

Combretastatin A-1 phosphate has several promising applications:

- Cancer Treatment: It is being investigated as an anti-cancer agent due to its ability to disrupt tumor vasculature.

- Combination Therapies: It shows potential when used alongside other therapeutic modalities like chemotherapy and radiotherapy.

- Research Tool: As a microtubule inhibitor, it serves as a valuable tool in cellular biology studies related to cell division and angiogenesis .

Interaction studies have shown that Combretastatin A-1 phosphate binds specifically to the colchicine site on tubulin, which is crucial for its mechanism of action. This binding inhibits microtubule polymerization, leading to:

- Disruption of mitotic spindle formation during cell division.

- Induction of apoptosis in tumor-associated endothelial cells.

- Modulation of signaling pathways associated with tumor growth and survival .

These interactions highlight its potential as a targeted therapeutic agent in oncology.

Several compounds exhibit similar biological activities or mechanisms of action as Combretastatin A-1 phosphate. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Combretastatin A-4 | Microtubule destabilization | More potent than Combretastatin A-1 phosphate |

| Vincristine | Inhibition of microtubule assembly | Derived from Catharanthus roseus, used in leukemia treatment |

| Paclitaxel | Stabilization of microtubules | Contrasts with the destabilizing action of Combretastatin |

| Colchicine | Inhibition of microtubule polymerization | Natural alkaloid with anti-inflammatory properties |

Combretastatin A-1 phosphate stands out due to its specific vascular-disrupting properties, making it particularly effective in targeting tumor blood supply without affecting normal vasculature as drastically as other agents.

The synthesis of combretastatin A-1 phosphate was first developed by Pettit and colleagues building upon their foundational work on combretastatin A-1 itself [1]. The original synthesis pathway employed a Wittig reaction as the key step for forming the critical Z-alkene bridge between the aromatic rings. This approach utilized 3,4,5-trimethoxybenzaldehyde as the starting material, which was reacted with a phosphonium ylide derived from the corresponding phosphonium bromide using n-butyllithium [2].

The initial Wittig reaction provided a mixture of E and Z isomers with an E/Z ratio of 1.5:1 and an overall yield of 93% for the mixed isomers [3]. However, this poor stereoselectivity necessitated laborious chromatographic separations to isolate the desired Z-isomer, which is essential for biological activity. The natural combretastatin A-1 was obtained through careful column chromatography followed by deprotection of any protecting groups, typically using tetrabutylammonium fluoride for silyl ether deprotection [3].

Early investigations into the synthesis revealed that the Z-isomer configuration was crucial for cytotoxic activity, with the Z-isomer demonstrating significantly greater activity compared to the corresponding E-isomer [4]. This stereochemical requirement drove the development of more selective synthetic approaches that could favor the formation of the biologically active Z-isomer.

Modified Scale-up Procedures

The original synthesis of combretastatin A-1 was subsequently modified to enable efficient scale-up procedures for obtaining larger quantities of this antineoplastic stilbene [1]. The modified approach involved reversing the components of the Wittig reaction to improve stereoselectivity. By using the aldehyde component as the limiting reagent and employing the phosphonium ylide in slight excess, the E/Z selectivity was improved to 1:3.6, though the overall yield decreased to 65% for the mixed isomers [3].

The scale-up modifications incorporated several key improvements to enhance the practical utility of the synthesis. Temperature control was implemented more rigorously, maintaining reaction temperatures at -78°C during the initial ylide formation and allowing controlled warming to room temperature during the subsequent aldehyde addition [3]. Reaction monitoring was enhanced through the use of thin-layer chromatography to track the progress of the Wittig reaction and minimize over-reaction.

Advanced purification techniques were developed for the scale-up process, including the use of gradient elution chromatography on silica gel columns with optimized solvent systems. The typical purification employed a hexane/ethyl acetate gradient system, beginning with 90:10 hexane/ethyl acetate and progressing to 70:30 to achieve optimal separation of the E and Z isomers [3]. Recrystallization from methanol was employed as a final purification step to obtain the pure Z-isomer in crystalline form.

Diphosphorylation Techniques

The conversion of combretastatin A-1 to its phosphate prodrug was accomplished through sophisticated diphosphorylation procedures developed specifically for this transformation [1]. The diphosphorylation process involved the in situ formation of dibenzylchlorophosphite, which served as the phosphorylating agent. This approach provided superior control over the phosphorylation reaction compared to preformed phosphorylating reagents.

The diphosphorylation technique utilized dibenzyl phosphite in the presence of carbon tetrabromide and triethylamine in acetonitrile as the solvent system [5]. The reaction proceeded through the formation of dibenzylchlorophosphite in situ, which then reacted with the phenolic hydroxyl groups of combretastatin A-1 to form the protected diphosphate ester. The reaction was typically conducted under anhydrous conditions at room temperature over a period of 12-24 hours to ensure complete phosphorylation.

The protected diphosphate intermediate was then subjected to deprotection using trimethyliodosilane, which selectively cleaved the benzyl ester protecting groups to reveal the phosphoric acid intermediate [1]. This deprotection step was carried out in acetonitrile solvent at room temperature, with the reaction being monitored by phosphorus-31 nuclear magnetic resonance spectroscopy to confirm complete removal of the benzyl groups.

The final step involved treatment of the phosphoric acid intermediate with sodium methoxide in methanol to complete the formation of the sodium phosphate prodrug [1]. This neutralization reaction was conducted under carefully controlled pH conditions to ensure formation of the desired tetrasodium salt while avoiding decomposition of the sensitive combretastatin moiety.

Purification and Characterization Methods

The purification of combretastatin A-1 phosphate required specialized techniques due to the polar nature of the phosphate groups and the sensitivity of the compound to various conditions. High-performance liquid chromatography emerged as the primary method for both analytical and preparative purification of the phosphate prodrug [6] [7]. The HPLC systems typically employed reversed-phase C18 columns with mobile phases consisting of methanol and water containing ammonium formate buffer.

The analytical HPLC conditions utilized a gradient system beginning with 10% methanol in 10 millimolar ammonium formate buffer (pH 6.5) and progressing to 65% methanol over 25 minutes [8]. Detection was accomplished using ultraviolet absorption at 290 and 320 nanometers, wavelengths that correspond to the maximum absorption of the combretastatin chromophore. The method achieved baseline separation of the prodrug from related impurities and degradation products.

Mass spectrometry played a crucial role in the characterization of combretastatin A-1 phosphate, with electrospray ionization being the preferred ionization technique [9]. The mass spectrometric analysis was conducted in both positive and negative ion modes to obtain comprehensive structural information. In positive ion mode, the molecular ion appeared at m/z 493.2 for the diphosphate form, while the negative ion mode provided complementary fragmentation patterns that confirmed the phosphate substitution pattern.

Nuclear magnetic resonance spectroscopy provided definitive structural confirmation of combretastatin A-1 phosphate. The proton NMR spectra in deuterium oxide showed characteristic signals for the aromatic protons, the Z-alkene protons, and the methoxy groups [3]. The phosphorus-31 NMR spectroscopy was particularly valuable for confirming the phosphorylation state and monitoring the progress of synthetic transformations involving the phosphate groups.

Synthetic Routes to Analogs and Derivatives

The development of combretastatin A-1 phosphate analogs and derivatives has been pursued through various synthetic strategies designed to improve solubility, stability, and biological activity. The synthesis of different metal phosphate salts has been accomplished by varying the cation used in the final neutralization step [1]. Lithium, potassium, cesium, magnesium, calcium, manganese, and zinc phosphate salts have been prepared by treating the phosphoric acid intermediate with the corresponding metal hydroxides or acetates.

The preparation of organic cation salts has involved the use of various organic bases including piperazine, morpholine, and substituted pyridines [1]. These organic salts often demonstrate improved solubility characteristics compared to the metal salts and may offer advantages in terms of bioavailability and pharmacokinetic properties. The synthesis of these derivatives follows the same general diphosphorylation and deprotection sequence, with the final cation exchange step being modified to introduce the desired organic cation.

Carbon-13 labeled combretastatin A-1 phosphate has been synthesized for use in metabolic studies and magnetic resonance imaging applications [3]. The synthetic route involved the regioselective insertion of a carbon-13 label into the aromatic ring system through methylcuprate addition to an appropriately substituted acid chloride. The resulting ketone was cyclized and aromatized, followed by hydroxyl group insertion through formylation and Baeyer-Villiger oxidation. The labeled aldehyde component was then subjected to the standard Wittig reaction to form the labeled combretastatin A-1, which was subsequently converted to the phosphate prodrug.

Monophosphate derivatives have been prepared through selective hydrolysis of the diphosphate under controlled conditions [10]. These monophosphate forms represent potential metabolic intermediates and may possess distinct biological activities compared to the parent diphosphate. The synthesis involves careful control of hydrolysis conditions to achieve selective cleavage of one phosphate group while preserving the other.

Purity

Appearance

Storage

Wikipedia

Dates

2: Fifis T, Nguyen L, Malcontenti-Wilson C, Chan LS, Nunes Costa PL, Daruwalla J, Nikfarjam M, Muralidharan V, Waltham M, Thompson EW, Christophi C. Treatment with the vascular disruptive agent OXi4503 induces an immediate and widespread epithelial to mesenchymal transition in the surviving tumor. Cancer Med. 2013 Oct;2(5):595-610. doi: 10.1002/cam4.109. Epub 2013 Aug 18. PubMed PMID: 24403226; PubMed Central PMCID: PMC3892792.

3: Stratford MR, Folkes LK. Quantitative determination of the anticancer prodrug combretastatin A1 phosphate (OXi4503, CA1P), the active CA1 and its glucuronide metabolites in human urine and of CA1 in plasma by HPLC with mass spectrometric detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Jun 1;898:1-6. doi: 10.1016/j.jchromb.2012.03.040. Epub 2012 Apr 24. PubMed PMID: 22578514.

4: Cummings J, Zweifel M, Smith N, Ross P, Peters J, Rustin G, Price P, Middleton MR, Ward T, Dive C. Evaluation of cell death mechanisms induced by the vascular disrupting agent OXi4503 during a phase I clinical trial. Br J Cancer. 2012 May 22;106(11):1766-71. doi: 10.1038/bjc.2012.165. Epub 2012 Apr 26. PubMed PMID: 22538971; PubMed Central PMCID: PMC3364117.

5: Patterson DM, Zweifel M, Middleton MR, Price PM, Folkes LK, Stratford MR, Ross P, Halford S, Peters J, Balkissoon J, Chaplin DJ, Padhani AR, Rustin GJ. Phase I clinical and pharmacokinetic evaluation of the vascular-disrupting agent OXi4503 in patients with advanced solid tumors. Clin Cancer Res. 2012 Mar 1;18(5):1415-25. doi: 10.1158/1078-0432.CCR-11-2414. Epub 2012 Jan 10. PubMed PMID: 22235096.

6: Stratford MR, Folkes LK. Validation of a method for the determination of the anticancer agent Combretastatin A1 phosphate (CA1P, OXi4503) in human plasma by HPLC with post-column photolysis and fluorescence detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Sep 1;879(25):2673-6. doi: 10.1016/j.jchromb.2011.07.014. Epub 2011 Jul 18. PubMed PMID: 21820978.

7: Rice L, Pampo C, Lepler S, Rojiani AM, Siemann DW. Support of a free radical mechanism for enhanced antitumor efficacy of the microtubule disruptor OXi4503. Microvasc Res. 2011 Jan;81(1):44-51. doi: 10.1016/j.mvr.2010.10.003. Epub 2010 Oct 23. PubMed PMID: 20974154; PubMed Central PMCID: PMC3021177.

8: Wankhede M, Dedeugd C, Siemann DW, Sorg BS. In vivo functional differences in microvascular response of 4T1 and Caki-1 tumors after treatment with OXi4503. Oncol Rep. 2010 Mar;23(3):685-92. PubMed PMID: 20127007; PubMed Central PMCID: PMC2978044.

9: Siemann DW, Shi W. Dual targeting of tumor vasculature: combining Avastin and vascular disrupting agents (CA4P or OXi4503). Anticancer Res. 2008 Jul-Aug;28(4B):2027-31. PubMed PMID: 18751370; PubMed Central PMCID: PMC2788501.

10: Chan LS, Malcontenti-Wilson C, Muralidharan V, Christophi C. Alterations in vascular architecture and permeability following OXi4503 treatment. Anticancer Drugs. 2008 Jan;19(1):17-22. PubMed PMID: 18043126.